2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol, also known as L-741,626, is a selective and potent antagonist of the dopamine D1 receptor. It is a chemical compound that has been widely researched for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol acts as a selective antagonist of the dopamine D1 receptor, which is expressed in various regions of the brain. By blocking the binding of dopamine to this receptor, this compound inhibits the downstream signaling pathways that are involved in the regulation of motor control, cognitive function, and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. It has been shown to have a significant impact on motor behavior, cognitive function, and reward processing. This compound has also been shown to have potential anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity and potency for the dopamine D1 receptor, which allows for precise manipulation of this receptor's activity. However, one limitation is that this compound is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
Future Directions
There are several potential future directions for research on 2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol. One area of interest is the potential therapeutic applications of this compound in Parkinson's disease, where it may be able to improve motor symptoms by modulating the activity of the dopamine system. Another potential area of research is the use of this compound in drug addiction, where it may be able to reduce the rewarding effects of drugs of abuse by blocking the dopamine D1 receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential long-term effects.
Synthesis Methods
The synthesis of 2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol involves several steps, starting with the reaction of 5-isoquinolinylmethyl chloride with cyclohexylmethylamine to form the intermediate compound. The intermediate is then reacted with piperazine and subsequently reduced to form this compound.
Scientific Research Applications
2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D1 receptor, which plays a critical role in the regulation of motor control, cognitive function, and reward.
properties
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c27-14-10-22-18-25(12-13-26(22)16-19-5-2-1-3-6-19)17-21-8-4-7-20-15-24-11-9-23(20)21/h4,7-9,11,15,19,22,27H,1-3,5-6,10,12-14,16-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZJPCZJWIYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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